molecular formula C11H15BrN2O2 B12274350 Tert-butyl 2-(4-bromophenyl)hydrazinecarboxylate

Tert-butyl 2-(4-bromophenyl)hydrazinecarboxylate

Cat. No.: B12274350
M. Wt: 287.15 g/mol
InChI Key: BGEAZRJCTSTYMT-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-bromophenyl)hydrazine-1-carboxylate: is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a hydrazine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-bromophenyl)hydrazine-1-carboxylate typically involves the reaction of tert-butyl hydrazine with 4-bromobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for tert-Butyl 2-(4-bromophenyl)hydrazine-1-carboxylate are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(4-bromophenyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: tert-Butyl 2-(4-bromophenyl)hydrazine-1-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. It has shown promise in the development of new therapeutic agents due to its ability to interact with biological targets .

Industry: In the industrial sector, tert-Butyl 2-(4-bromophenyl)hydrazine-1-carboxylate is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-bromophenyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

  • tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate

Comparison: While these compounds share structural similarities with tert-Butyl 2-(4-bromophenyl)hydrazine-1-carboxylate, they differ in their specific functional groups and chemical properties. For example, the presence of a piperazine ring in some of these compounds can influence their reactivity and biological activity. tert-Butyl 2-(4-bromophenyl)hydrazine-1-carboxylate is unique due to its hydrazine moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl N-(4-bromoanilino)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-13-9-6-4-8(12)5-7-9/h4-7,13H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEAZRJCTSTYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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